Acetic acid, (methoxyphenoxyphosphinyl)-

Organophosphorus Chemistry Structure-Activity Relationship Hydrolytic Stability

Sourcing phosphinyl acetic acid derivatives with interchangeable P-substituents often leads to failed syntheses due to divergent reactivity. This compound provides the exact methoxy/phenoxy architecture required for selective nucleophilic displacement. Key supply advantages: • ≥95% purity ensures reproducible phosphorylation and esterification yields • Phenoxy leaving group enables orthogonal manipulation unavailable with P-C phenyl analogs • Computed XLogP3 0.9 & TPSA 72.8 Ų align with CNS drug-like property space for SAR exploration • Stable under recommended storage; immediate global shipping from stock.

Molecular Formula C9H11O5P
Molecular Weight 230.15 g/mol
CAS No. 66448-24-6
Cat. No. B12882820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (methoxyphenoxyphosphinyl)-
CAS66448-24-6
Molecular FormulaC9H11O5P
Molecular Weight230.15 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)O)OC1=CC=CC=C1
InChIInChI=1S/C9H11O5P/c1-13-15(12,7-9(10)11)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
InChIKeyBXYWUZCMTROLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, (Methoxyphenoxyphosphinyl)- Procurement Guide


Acetic acid, (methoxyphenoxyphosphinyl)- (IUPAC: 2-[methoxy(phenoxy)phosphoryl]acetic acid) is a synthetic organophosphorus compound with the molecular formula C9H11O5P and a molecular weight of 230.15 g/mol [1]. It features a pentavalent phosphorus center bonded to a methoxy group, a phenoxy group (P–O–Ph linkage), and an acetic acid moiety. This structure places it in the class of phosphinyl acetic acid derivatives, which are primarily employed as reactive intermediates in organic synthesis, particularly for constructing more complex organophosphorus architectures [2]. Its physicochemical profile, computed as XLogP3 of 0.9 and a topological polar surface area (TPSA) of 72.8 Ų, suggests moderate polarity and hydrogen-bonding capacity characteristic of small-molecule phosphinic/phosphonic acid esters [1].

Acetic Acid, (Methoxyphenoxyphosphinyl)- Substitution Risks


Substituting Acetic acid, (methoxyphenoxyphosphinyl)- with a structurally similar phosphinyl acetic acid analog is scientifically risky due to the profound influence of the phosphorus substituent on both reactivity and physicochemical behavior. The P–O–Ph linkage is electronically and sterically distinct from a direct P–C phenyl or P–O–alkyl group, which affects the electrophilicity of the phosphorus center and the acidity of the acetic acid proton. These differences translate into altered reaction kinetics in nucleophilic acyl substitution and phosphorylation reactions, as well as divergent hydrolytic stability profiles [1]. Consequently, a procurement specification that treats all phosphinyl acetic acids as interchangeable may result in failed syntheses, reduced yields, or unexpected byproduct formation in downstream applications.

Acetic Acid, (Methoxyphenoxyphosphinyl)- Differentiation Evidence


Structural Contrast: P–O–Phenoxy vs. P–Phenyl

The target compound contains a P–O–Ph (phenoxy) bond, whereas its closest cataloged analog, Acetic acid, (methoxyphenylphosphinyl)- (CAS 14655-57-3), features a direct P–C phenyl bond [1]. This substitution of an oxygen atom for a carbon atom in the phosphorus substituent increases the molecular weight by 16 Da (230.15 vs. 214.16 g/mol) and alters the electron density at phosphorus. The P–O–Ph linkage is more susceptible to hydrolysis than the P–Ph linkage, a difference that can be exploited in prodrug design or controlled-release applications. No direct head-to-head hydrolytic half-life data were located in the accessible literature; this is a class-level inference based on established organophosphorus chemistry principles .

Organophosphorus Chemistry Structure-Activity Relationship Hydrolytic Stability

Lipophilicity & H-Bonding vs. Deoxygenated Analog

The target compound has a computed XLogP3 of 0.9 and a TPSA of 72.8 Ų [1]. The additional phenoxy oxygen relative to the P–Ph analog (CAS 14655-57-3) is predicted to reduce lipophilicity and increase hydrogen-bond acceptor capacity. While computed values for CAS 14655-57-3 are not available in the same database for direct comparison, a general class-level expectation is that the P–O–Ph compound will exhibit greater aqueous solubility and lower membrane permeability than its P–Ph counterpart. This is a cross-study comparable observation supported by the fundamental relationship between TPSA and logP in drug-like molecules [2].

Drug Design ADME Prediction Physicochemical Profiling

Bifunctional Reactivity: Carboxylic Acid & Phosphinyl Ester

The compound is documented as a reagent in organic synthesis and as an intermediate for producing more complex organophosphorus compounds [1]. Its bifunctional nature (carboxylic acid + phosphinyl ester) allows sequential chemoselective transformations: the carboxylic acid can be esterified or amidated under standard conditions without immediate disruption of the P–O bonds, whereas the phosphorus center can undergo nucleophilic displacement or transesterification under orthogonal conditions. This contrasts with simpler phosphonoacetic acids (e.g., triethyl phosphonoacetate) where the phosphonate ester is the sole reactive handle, limiting diversification strategies. Direct comparative reaction-yield data are not available in the accessed literature; this is a class-level inference based on functional-group compatibility principles [2].

Organic Synthesis Phosphorus Chemistry Building Block

Patent-Reported Cell Differentiation Effects

A patent-related fragment suggests that compounds within the broader structural class of methoxyphenoxyphosphinyl acetic acid derivatives have been investigated for their ability to arrest the proliferation of undifferentiated cells and induce differentiation to the monocyte lineage, indicating potential utility as anticancer agents, particularly for leukemia, colon cancer, breast cancer, and prostate cancer, as well as for skin diseases like psoriasis [1]. However, this citation describes a family of vitamin D analogs rather than Acetic acid, (methoxyphenoxyphosphinyl)- specifically. No quantitative IC₅₀, EC₅₀, or selectivity data for CAS 66448-24-6 were found in the accessed literature. This evidence is therefore classified as 'Supporting evidence' and should not be used as a primary basis for compound selection without further primary validation.

Anticancer Research Cell Differentiation Leukemia

Application Scenarios for Acetic Acid, (Methoxyphenoxyphosphinyl)-


Chemoselective Derivatization in Organophosphorus Synthesis

When a synthetic route demands a phosphorus-containing building block that can undergo carboxylic acid derivatization (esterification, amidation) followed by orthogonal manipulation of phosphorus substituents (e.g., methoxy or phenoxy displacement), Acetic acid, (methoxyphenoxyphosphinyl)- provides the necessary bifunctional architecture. Its phenoxy group can serve as a leaving group in nucleophilic displacement reactions, a feature absent in direct P–C phenyl analogs [1]. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1.

Polar Phosphinic Acid Scaffolds for Lead Optimization

For drug discovery programs where the target compound's computed XLogP3 of 0.9 and TPSA of 72.8 Ų align with desirable CNS or oral drug-like property space, Acetic acid, (methoxyphenoxyphosphinyl)- can serve as a core scaffold for further SAR exploration [1]. Its higher polarity relative to P–Ph analogs may address solubility-limited bioavailability issues, as inferred from the physicochemical profiling evidence in Section 3, Evidence Item 2.

Cell Differentiation Assays for Phosphinyl Acetic Acid Derivatives

Based on class-level patent disclosures suggesting that structurally related compounds exhibit antiproliferative and differentiation-inducing activity, researchers may procure Acetic acid, (methoxyphenoxyphosphinyl)- as a reference standard or starting point for synthesizing focused libraries targeting monocyte differentiation pathways [1]. This scenario is linked to the supporting evidence in Section 3, Evidence Item 4, and should be undertaken with the understanding that direct biological data for CAS 66448-24-6 are not publicly available.

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